3H-1,2-Benzodithiole-3-thione
Overview
Description
3H-1,2-Benzodithiole-3-thione is a heterocyclic compound with the molecular formula C7H4S3. It is part of the 1,2-dithiole-3-thione family, which is known for its unique sulfur-containing ring structure. This compound has garnered significant interest due to its diverse applications in scientific research and industry .
Mechanism of Action
Target of Action
It has been shown to react with diphenyldiazomethane in the presence of copper-(ii) acetylacetonate .
Mode of Action
3H-1,2-Benzodithiole-3-thione reacts with diphenyldiazomethane in the presence of copper-(II) acetylacetonate to afford the corresponding 4,5-benzo-3-diphenylmethylene-1,2-dithiole . This reaction involves a predominant extrusion of the exocyclic sulfur atom .
Biochemical Analysis
Biochemical Properties
3H-1,2-Benzodithiole-3-thione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with copper-(II) acetylacetonate, leading to the formation of 4,5-benzo-3-diphenylmethylene-1,2-dithiole . This interaction involves the extrusion of the exocyclic sulfur atom, highlighting the compound’s ability to participate in sulfur transfer reactions . Additionally, this compound has been studied for its potential to induce phase II detoxifying enzymes, such as glutathione S-transferase, which plays a crucial role in cellular defense mechanisms .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated its ability to inhibit the proliferation of prostate cancer cell lines, such as PC3, DU145, and LNCaP, by inducing cell cycle arrest and apoptosis . Furthermore, this compound has been reported to protect retinal pigment epithelium cells from UV radiation-induced damage, highlighting its potential as a protective agent against oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It can act as a sulfur donor in biochemical reactions, facilitating the transfer of sulfur atoms to other molecules . Additionally, it has been shown to inhibit the activity of certain enzymes, such as copper-(II) acetylacetonate, by binding to their active sites and altering their catalytic properties . This inhibition can lead to changes in gene expression and cellular function, contributing to the compound’s therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of various byproducts . These byproducts may have different biological activities, which can influence the overall effects of the compound. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including prolonged induction of detoxifying enzymes and protection against oxidative stress .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can induce beneficial effects, such as the activation of detoxifying enzymes and protection against oxidative damage . High doses of this compound may lead to toxic or adverse effects, including hepatotoxicity and disruption of normal cellular function . It is important to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can further interact with cellular components, influencing metabolic flux and metabolite levels. Additionally, this compound has been shown to modulate the activity of phase II detoxifying enzymes, such as glutathione S-transferase, which plays a crucial role in the metabolism and elimination of xenobiotics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cells, this compound can accumulate in specific compartments or organelles, where it exerts its effects. Studies have shown that the compound can localize to the cytoplasm and mitochondria, where it interacts with various biomolecules and influences cellular function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been shown to localize to the mitochondria, where it can modulate mitochondrial function and protect against oxidative stress . Additionally, the compound can interact with nuclear proteins, influencing gene expression and cellular responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3H-1,2-Benzodithiole-3-thione can be synthesized through various methods. One common approach involves the reaction of benzaldehyde derivatives with elemental sulfur and phosphorus pentasulfide in refluxing xylene . Another method includes the reaction of dialkyl malonates with sulfur and phosphorus pentasulfide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3H-1,2-Benzodithiole-3-thione undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it reacts with diphenyldiazomethane in the presence of copper(II) acetylacetonate to form 4,5-benzo-3-diphenylmethylene-1,2-dithiole .
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or peracids.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride.
Substitution: Often involves nucleophiles like amines or thiols under mild conditions.
Major Products: The major products formed from these reactions vary depending on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted dithioles .
Scientific Research Applications
3H-1,2-Benzodithiole-3-thione has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4,5-Dimethyl-1,2-dithiole-3-thione
- Anethole dithiolethione
- Oltipraz
- S-Danshensu
- NOSH-1
Comparison: 3H-1,2-Benzodithiole-3-thione is unique due to its benzene ring structure, which imparts distinct electronic properties compared to other 1,2-dithiole-3-thiones. This structural difference can influence its reactivity and biological activity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
1,2-benzodithiole-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4S3/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGJSZGTNIFSCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)SS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187197 | |
Record name | Dithiosulfindene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90187197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3354-42-5 | |
Record name | Dithiosulfindene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003354425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3H-1,2-Benzodithiole-3-thione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111920 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dithiosulfindene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90187197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DITHIOSULFINDENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU3ZFE8YHW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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